molecular formula C12H16N2O B8661942 2-(N-methyl-2-indanylamino)acetamide CAS No. 202914-19-0

2-(N-methyl-2-indanylamino)acetamide

Cat. No.: B8661942
CAS No.: 202914-19-0
M. Wt: 204.27 g/mol
InChI Key: FTEUFBQBZNRJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetamide class, characterized by an acetamide backbone (CH₃CONH₂) with a methyl-substituted indanylamino group. Such derivatives are often explored for pharmacological or agrochemical applications due to their tunable substituents and bioactivity .

Properties

CAS No.

202914-19-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetamide

InChI

InChI=1S/C12H16N2O/c1-14(8-12(13)15)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-8H2,1H3,(H2,13,15)

InChI Key

FTEUFBQBZNRJGQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)C1CC2=CC=CC=C2C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Variations and Functional Groups

Acetamide derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Application/Activity Key Findings
WH7 C₁₀H₁₁ClN₄O₂ 4-Chloro-2-methylphenoxy, triazole Synthetic auxin agonist Modulates plant growth hormones
N-(4-oxo-2-phenylquinazolin-3-yl)acetamide C₁₆H₁₃N₃O₂ Quinazolinone core, ethylamino side chain Anti-inflammatory Outperforms Diclofenac; moderate ulcerogenicity
Oxamyl C₇H₁₃N₃O₃S Carbamoyloxyimino, methylthio Insecticide/nematicide Broad-spectrum pesticide activity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₅H₁₀F₃N₂OS Trifluoromethylbenzothiazole, phenyl Pharmaceutical (patented) Potential kinase/receptor targeting
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ Chloro, diethylphenyl, methoxymethyl Herbicide Inhibits weed growth via lipid synthesis

Pharmacological Activity

  • Anti-inflammatory Agents: Derivatives like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide showed superior anti-inflammatory activity compared to Diclofenac but with reduced gastrointestinal toxicity compared to aspirin .

Metabolic and Isomeric Considerations

  • Isomerism : Structural isomerism significantly impacts activity. For example, 2-(2-hydroxyphenyl)acetamide sulfate (ortho-isomer) was misassigned as the meta-isomer in early studies, affecting metabolite identification .

Key Research Findings and Trends

Substituent-Driven Activity: Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance agrochemical potency, while hydrophilic groups (e.g., amino, methoxy) improve drug-like properties .

Safety-Efficacy Balance: Compounds like the quinazolinone acetamides highlight the challenge of optimizing bioactivity while minimizing side effects.

Patent Trends : Recent patents focus on benzothiazole-acetamide hybrids for targeted therapies, reflecting interest in oncology and neurology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.